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Compound of Interest

Compound Name:
Methyl 4-(cyclopropylamino)-3-

nitrobenzoate

Cat. No.: B1416579 Get Quote

This technical guide provides a comprehensive analysis of the expected spectroscopic data for

Methyl 4-(cyclopropylamino)-3-nitrobenzoate, a key intermediate in pharmaceutical and

materials science research. As experimental spectra for this specific molecule are not readily

available in public databases, this document leverages extensive data from structurally

analogous compounds and established spectroscopic principles to provide a robust, predictive

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. This guide is intended for researchers, scientists, and drug development

professionals who require a deep understanding of the structural characterization of this and

similar molecules.

Introduction and Plausible Synthesis
Methyl 4-(cyclopropylamino)-3-nitrobenzoate (CAS 848819-82-9) possesses a unique

combination of functional groups: a cyclopropylamine, a nitro group, and a methyl ester on a

benzene ring. This arrangement offers multiple sites for further chemical modification, making it

a valuable building block in organic synthesis.

A plausible and efficient synthesis of Methyl 4-(cyclopropylamino)-3-nitrobenzoate involves

the nucleophilic aromatic substitution of a suitable precursor, such as methyl 4-chloro-3-

nitrobenzoate, with cyclopropylamine. This reaction is analogous to established procedures for

the synthesis of similar N-substituted nitroaromatics.[1][2]
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Caption: Plausible synthetic route and potential impurities.

Understanding this synthetic route is crucial for anticipating potential impurities that might be

observed in the spectroscopic analysis. These could include unreacted starting material

(methyl 4-chloro-3-nitrobenzoate) or potential side-products.

Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural

elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Methyl 4-
(cyclopropylamino)-3-nitrobenzoate are based on established chemical shift correlations and

data from analogous compounds.[3][4][5][6][7][8][9]

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the

cyclopropyl protons, the amine proton, and the methyl ester protons.
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Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity
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DOT Script for NMR Analysis Workflow
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Caption: Workflow for NMR-based structural confirmation.

Interpretation:

The aromatic region will display three distinct signals due to the substitution pattern. The

proton ortho to the strongly electron-withdrawing nitro group is expected to be the most

deshielded.

The methyl ester will appear as a singlet around 3.9 ppm.

The cyclopropyl group will show complex multiplets in the aliphatic region.

The N-H proton is expected to be a broad singlet, and its chemical shift can be

concentration-dependent.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

~165 C=O (ester)

~148 Ar-C (attached to NO₂)

~145 Ar-C (attached to NH)

~135 Ar-CH

~125 Ar-C (attached to COOCH₃)

~120 Ar-CH

~115 Ar-CH

~52 -OCH₃

~24 Cyclopropyl-CH

~7 Cyclopropyl-CH₂

Interpretation:

The carbonyl carbon of the ester will be the most downfield signal.

The aromatic carbons attached to the nitro and amino groups will be significantly shifted.

The remaining aromatic carbons will appear in the typical range of 115-135 ppm.

The aliphatic carbons of the cyclopropyl group and the methyl ester will be found in the

upfield region.

Predicted Infrared (IR) Spectroscopic Data
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Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a

molecule. The predicted IR spectrum of Methyl 4-(cyclopropylamino)-3-nitrobenzoate will

show characteristic absorption bands for the N-H, C=O, NO₂, and C-O bonds.[10][11][12][13]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group

~3400 N-H

~3100-3000 Aromatic C-H

~2950-2850 Aliphatic C-H

~1720 C=O (ester)

~1600, ~1480 Aromatic C=C

~1530, ~1350 N-O (nitro)

~1280 C-O (ester)

Interpretation:

A sharp peak around 3400 cm⁻¹ is indicative of the N-H stretch of the secondary amine.

The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in the ester.

Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are the classic signature of a nitro

group.

The C-O stretch of the ester will be visible around 1280 cm⁻¹.

Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule, which aids in its structural confirmation.

Predicted Fragmentation Pattern: The electron ionization (EI) mass spectrum of Methyl 4-
(cyclopropylamino)-3-nitrobenzoate (Molecular Weight: 236.22 g/mol ) is expected to show a

molecular ion peak (M⁺) at m/z 236. Key fragmentation pathways are likely to involve the loss
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of the methoxy group, the nitro group, and fragmentation of the cyclopropyl ring.[14][15][16][17]

[18][19]

Predicted Mass Spectrum Fragments

m/z Fragment Identity

236 [M]⁺

205 [M - OCH₃]⁺

190 [M - NO₂]⁺

178 [M - COOCH₃ + H]⁺

163 [M - NO₂ - HCN]⁺

DOT Script for Mass Spectrometry Fragmentation
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Caption: Predicted major fragmentation pathways.

Interpretation:

The molecular ion peak at m/z 236 should be observable.

The loss of a methoxy radical (31 Da) to give a fragment at m/z 205 is a common

fragmentation for methyl esters.
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The loss of the nitro group (46 Da) leading to a fragment at m/z 190 is characteristic of

nitroaromatic compounds.

Other significant fragments will arise from further cleavages of the primary fragments.

Conclusion
This technical guide provides a detailed, predictive analysis of the key spectroscopic data for

Methyl 4-(cyclopropylamino)-3-nitrobenzoate. By leveraging data from analogous structures

and fundamental spectroscopic principles, this document serves as a valuable resource for the

identification and characterization of this important synthetic intermediate. The predicted NMR,

IR, and MS data, along with the plausible synthetic pathway and potential impurities, offer a

comprehensive framework for researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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